molecular formula C9H10ClNO B1458189 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1268037-49-5

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1458189
CAS No.: 1268037-49-5
M. Wt: 183.63 g/mol
InChI Key: KMCYRJUINMFXIX-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H10ClNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloroaniline with formaldehyde and a methylating agent . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar in structure but with different functional groups.

    7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine: Contains a sulfur atom in the ring structure.

Uniqueness

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCYRJUINMFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Reactant of Route 5
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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